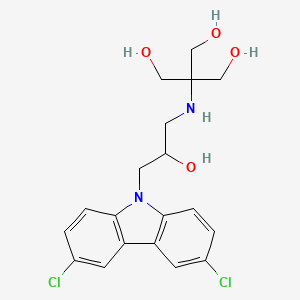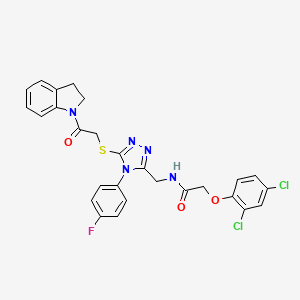![molecular formula C15H15N3O3S2 B2597919 3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893368-64-4](/img/structure/B2597919.png)
3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and functional groups . The exact structure would depend on the specific substituents and their positions on the rings.Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific substituents and their positions. For example, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored .Aplicaciones Científicas De Investigación
Antioxidant Capacity and Biological Effects
Compounds related to the given chemical structure have been explored for their antioxidant properties and potential health benefits. For example, the ABTS/PP Decolorization Assay has been utilized to elucidate the antioxidant capacity of similar compounds, highlighting the diverse reaction pathways and the formation of specific adducts that contribute to their total antioxidant capacity. These findings underline the importance of understanding the specific reactions and the potential health implications of antioxidant compounds in scientific research (Ilyasov et al., 2020).
Environmental and Health Monitoring
Compounds with similar structures have been utilized as biomarkers for monitoring environmental exposure and health effects. For instance, the detection of human urinary carcinogen metabolites provides a practical approach for obtaining crucial information about tobacco exposure and cancer risk. This research illustrates the utility of similar compounds in evaluating carcinogen metabolism in humans and delineating exposed versus non-exposed individuals, emphasizing their role in public health research (Hecht, 2002).
Synthetic Methodologies and Catalysis
Research on synthetic methodologies and the use of hybrid catalysts has shown significant advancements in the synthesis of pyranopyrimidine scaffolds, which share structural similarities with the compound of interest. These studies have focused on one-pot multicomponent reactions employing diverse catalysts, including organocatalysts and nanocatalysts, highlighting the synthetic versatility and potential pharmaceutical applications of such compounds (Parmar et al., 2023).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of structurally related compounds, such as disulfiram and its metabolites, provides insight into their biological effects and therapeutic potential. This research emphasizes the importance of metabolic pathways, enzyme interactions, and the pharmacokinetic profiles of compounds with complex structures, guiding their therapeutic use and highlighting the need for personalized dosing regimens (Johansson, 1992).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(7-8-22-13)16-15(17)23-9-10-3-5-11(6-4-10)18(20)21/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZJLELWWNHSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
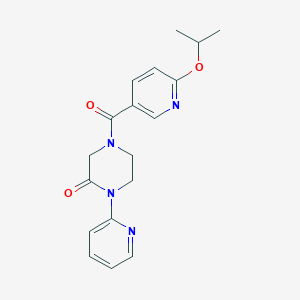
![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)


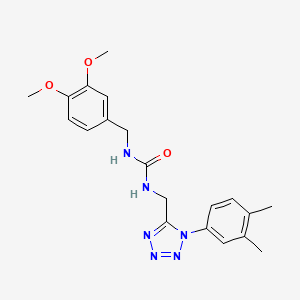
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
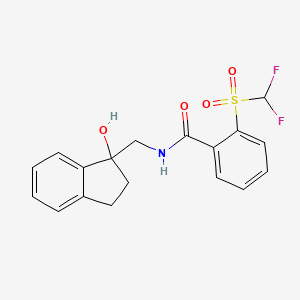
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
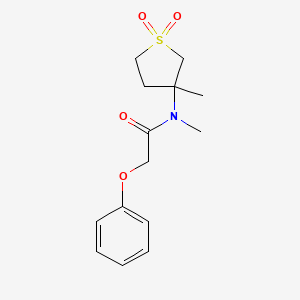

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)
